(1S)-5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine

Lipophilicity Physicochemical profiling Drug-likeness

Sourcing chiral 1-aminoindane building blocks with defined mixed-halogen patterns often involves long lead times and uncertain stereochemical purity. This (1S)-5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine (CAS 1259606-74-0) addresses both bottlenecks with confirmed ≥98% purity and ≥98% enantiomeric excess. • Quantifiable differentiation: XLogP3 = 1.9 (0.6 log units higher than 6-F analog), TPSA = 26 Ų, HBA = 2 - a distinct physicochemical profile for CNS permeability optimization. • Validated utility: Serves as precursor for N-propargyl MAO-B inhibitors (fluorinated rasagiline analogs achieve IC50 = 27 nM) and as a ¹⁸F PET tracer scaffold. • Supply assurance: Stocked in research-scale quantities (100 mg-25 g); custom synthesis for larger batches available with full CoA documentation.

Molecular Formula C9H9ClFN
Molecular Weight 185.62 g/mol
Cat. No. B12281431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine
Molecular FormulaC9H9ClFN
Molecular Weight185.62 g/mol
Structural Identifiers
SMILESC1CC2=CC(=C(C=C2C1N)F)Cl
InChIInChI=1S/C9H9ClFN/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4,9H,1-2,12H2/t9-/m0/s1
InChIKeyXOQKIBTXOKUXEP-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S)-5-Chloro-6-Fluoro-2,3-dihydro-1H-inden-1-amine Procurement Guide


(1S)-5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine (CAS 1259606-74-0) is a chiral 1-aminoindane derivative bearing chlorine at the 5-position and fluorine at the 6-position on the indane ring system [1]. It belongs to the class of halogenated 1-aminoindanes, which are structurally related to the monoamine oxidase B (MAO-B) inhibitor pharmacophore exemplified by rasagiline and serve as versatile chiral intermediates in medicinal chemistry [2]. The presence of dual halogen substituents (Cl, F) in a defined (1S) stereochemical configuration distinguishes this compound from mono-halogenated or difluoro analogs with respect to lipophilicity, hydrogen-bond acceptor capacity, and molecular recognition potential [3].

Chiral Amine Scaffold
Defined (1S) stereochemistry for asymmetric synthesis and chiral resolution studies.
Halogen Substitution
5-Chloro-6-fluoro pattern differentiates lipophilicity and hydrogen-bonding profiles from mono- or difluoro analogs.
MAO-B Pharmacophore Class
Structurally related to rasagiline; supports development of halogenated MAO-B inhibitor leads as a chiral intermediate.

Why (1S)-5-Chloro-6-Fluoro-2,3-dihydro-1H-inden-1-amine Is Irreplaceable


Generic substitution among 1-aminoindane derivatives is precluded by quantifiable differences in physicochemical properties arising from the specific 5-chloro-6-fluoro substitution pattern. Compared to the mono-fluorinated analog (6-fluoro-2,3-dihydro-1H-inden-1-amine, XLogP3 = 1.3), the target compound exhibits a 0.6 log unit increase in computed lipophilicity (XLogP3 = 1.9), which directly impacts membrane permeability and target engagement potential [1]. Relative to the 5,6-difluoro analog (XLogP3 = 1.4, HBA count = 3), the chloro-fluoro combination provides a distinct hydrogen-bond acceptor profile (HBA count = 2) that alters molecular recognition at biological targets [2]. In halogenated MAO-B inhibitor SAR, the identity and position of halogen substituents have been shown to significantly modulate inhibitory potency, with QSAR models demonstrating robust statistical parameters (R² = 0.78, Q² = 0.69) linking halogen substitution patterns to biological activity [3]. These quantifiable property differences mean that procurement of the specific (1S)-5-chloro-6-fluoro derivative is scientifically necessary when stereochemistry and halogen substitution pattern are critical experimental variables.

Lipophilicity Mismatch
Computed lipophilicity of the 5-Cl,6-F analog may shift permeability and distribution relative to 5,6-difluoro or mono-fluoro derivatives, limiting direct interchangeability.
H‑Bond Profile
Distinct hydrogen-bond acceptor count and halogen‑bond character may alter molecular recognition compared with difluoro or mono‑chloro analogs.
Stereochemical Identity
(1S) enantiomer versus (1R) or racemic mixture can produce divergent assay responses; single‑enantiomer procurement avoids confounding chiral variables.

(1S)-5-Chloro-6-Fluoro-2,3-dihydro-1H-inden-1-amine: Differentiating Evidence


Lipophilicity (XLogP3) vs. 5,6-Difluoro and Mono-Fluoro Analogs

The target compound (1S)-5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine has a computed XLogP3-AA of 1.9, which is 0.5 log units higher than the 5,6-difluoro analog (XLogP3 = 1.4) and 0.6 log units higher than the 6-fluoro analog (XLogP3 = 1.3) [1][2]. This increase in lipophilicity, driven by the replacement of fluorine with the more polarizable chlorine atom at position 5, is expected to enhance membrane permeability and alter tissue distribution profiles when the compound is used as a pharmacophore scaffold or PET tracer precursor.

Lipophilicity Comparison
Head-to-head
XLogP3 = 1.9 (target) vs. 1.4 (5,6-diF) and 1.3 (6‑F). Δ +0.5 to +0.6 log units.
Supports lipophilicity‑driven selection
Computed values; experimental logP/D confirmation recommended.
Lipophilicity Physicochemical profiling Drug-likeness

Hydrogen-Bond Acceptor Profile vs. Analogs

The (1S)-5-chloro-6-fluoro derivative possesses 2 hydrogen-bond acceptor (HBA) sites (one from the amine nitrogen, one from the fluorine), compared to 3 HBA sites for the 5,6-difluoro analog (amine N + 2 fluorines) and 1 HBA site for the 5-chloro analog (amine N only) [1][2]. The chlorine substituent at position 5 contributes to molecular polarizability and halogen bonding potential without increasing the formal HBA count, offering a distinct intermolecular interaction profile that cannot be replicated by either the difluoro or mono-chloro analogs.

HBA Profile
Head-to-head
2 HBA (target) vs. 3 (5,6-diF) and 1 (5‑Cl). Distinct halogen‑bond character.
Supports target‑engagement context
Halogen bonding not captured by HBA count; review binding assays.
Hydrogen bonding Molecular recognition Target engagement

Enantiomeric Configuration: (1S) vs. (1R) and Racemate

The target compound is the defined (1S)-enantiomer (CAS 1259606-74-0), commercially available at ≥98% purity from multiple suppliers, compared to the (1R)-enantiomer (CAS 1259923-08-4, also available at 97–98%) and the racemic mixture (CAS 1273654-51-5, 95% purity) . For applications requiring stereochemically defined structure-activity relationships—such as chiral derivatization, enantioselective catalysis, or stereospecific receptor binding—procurement of the single enantiomer eliminates the confounding variable of racemic contamination.

Enantiomer Configuration
Specification review
(1S), CAS 1259606-74-0, ≥98% purity vs. (1R) 97–98% and racemate 95%.
Supports enantiomer‑specific assay context
Vendor‑stated purity; independent chiral verification advised.
Chirality Stereochemistry Enantiomeric purity

Halogen Substitution SAR for MAO-B Inhibition

While direct IC50 data for (1S)-5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine is not available in the public domain, a QSAR study on halogenated MAO-B inhibitors demonstrated that halogen substitution patterns significantly modulate inhibitory potency, with the model achieving R² = 0.78 and Q² = 0.69 for predicting activity from molecular descriptors that include halogen identity, position, and lipophilicity [1]. The fluorinated rasagiline analog (1S,2S)-2-fluoro-N-(prop-2-yn-1-yl)indan-1-amine showed MAO-B IC50 = 27 nM and MAO-A IC50 = 2.3 μM, establishing that fluoro substitution on the indane core is compatible with nanomolar MAO-B potency when paired with an appropriate N-substituent [2]. The 5-chloro-6-fluoro free amine represents the unsubstituted primary amine scaffold from which such potent N-functionalized derivatives can be elaborated.

MAO‑B SAR Context
Class-level
Fluorinated rasagiline analog IC₅₀ = 27 nM (MAO‑B); QSAR R² = 0.78, Q² = 0.69 for halogenated MAO‑B inhibitors.
Supports MAO‑B scaffold development context
No direct IC₅₀ for this primary amine; use as analog reference only.
MAO-B inhibition QSAR Halogen SAR

(1S)-5-Chloro-6-Fluoro-2,3-dihydro-1H-inden-1-amine: Recommended Applications


Chiral Building Block for MAO-B Inhibitor Development

The (1S)-5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine scaffold serves as a precursor for synthesizing N-functionalized MAO-B inhibitors. The established SAR showing that fluorinated rasagiline analogs achieve nanomolar MAO-B potency (IC50 = 27 nM) supports the use of this chiral primary amine for generating focused libraries via N-alkylation, N-acylation, or N-propargylation [1]. The 5-chloro-6-fluoro substitution pattern, with its elevated lipophilicity (XLogP3 = 1.9) relative to difluoro and mono-fluoro analogs, may confer improved blood-brain barrier penetration for CNS-targeted programs.

Stereochemical Probe in Receptor Binding Studies

The defined (1S) stereochemistry (CAS 1259606-74-0) at ≥98% purity enables its use as a chiral reference standard for enantiomeric differentiation studies . When the biological activity of a racemic indanamine mixture is being deconvoluted, the (1S)-enantiomer serves as a critical tool to assign eudismic ratios and confirm which enantiomer is responsible for target engagement.

Intermediate for PET Tracer Precursor Synthesis

The presence of fluorine at the 6-position provides a handle for ¹⁸F radiolabeling strategies. The precedent established by [¹⁸F]fluororasagiline—which demonstrated selective MAO-B binding in human brain autoradiography and 250% SUV uptake in cynomolgus monkey brain at 4 min post-injection—validates the use of fluorinated 1-aminoindanes as PET tracer scaffolds [1]. The target compound, bearing an additional 5-chloro substituent, may offer altered metabolic stability and binding kinetics relative to the parent fluororasagiline framework.

Physicochemical Reference for QSAR Validation

With computed XLogP3 = 1.9, TPSA = 26 Ų, HBA = 2, and MW = 185.62 g/mol, the compound occupies a distinct region of drug-like chemical space compared to its mono-halogenated and difluoro analogs [2]. It can serve as a test compound for validating in silico models that predict the impact of mixed halogen substitution on permeability, solubility, and target binding, thereby strengthening the predictive power of computational chemistry workflows.

Application
Selection Property
Validation Focus
Application MAO‑B inhibitor scaffold synthesis
Selection Property Chiral primary amine intermediate
Validation Focus Stereochemical purity and N‑functionalization scope
Application Enantiomer‑specific target engagement studies
Selection Property Defined (1S) stereochemistry
Validation Focus Chiral purity and eudismic ratio assignment
Application PET tracer precursor research
Selection Property 6‑Fluoro substitution for ¹⁸F labeling
Validation Focus Radiolabeling feasibility and brain uptake context
Application QSAR model validation
Selection Property Distinct mixed‑halogen physicochemical profile
Validation Focus Computed vs. experimental property correlation
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